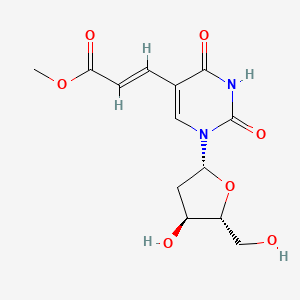

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

Description

Historical Context and Significance of Nucleoside Analogs in Research

The history of nucleoside analogs is rich and deeply intertwined with the development of modern chemotherapy. These synthetic compounds, which mimic the structure of natural nucleosides—the building blocks of DNA and RNA—have been instrumental in advancing our understanding of cellular processes and in the creation of potent therapeutic agents. Their significance stems from their ability to interact with the machinery of nucleic acid synthesis, often leading to the termination of DNA or RNA chains or the introduction of non-functional components.

Research into nucleoside analogs has led to the development of a wide array of antiviral and anticancer drugs. By modifying the sugar or the nucleobase of the natural nucleoside, scientists have been able to design molecules that can be selectively recognized and activated by viral or cancer-specific enzymes, thereby minimizing harm to healthy cells. This targeted approach has revolutionized the treatment of diseases such as HIV, herpes simplex virus (HSV) infections, and various forms of cancer.

Overview of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine as a Research Compound

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is a synthetic derivative of 2'-deoxyuridine (B118206), a natural component of DNA. As a research compound, its primary significance appears to be as a key intermediate in the synthesis of other, more biologically active nucleoside analogs. Specifically, it has been utilized in the chemical synthesis pathway to create related compounds with potent antiviral properties.

While direct and extensive research into the standalone biological activity of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is not widely published, its structural similarity to well-known antiviral agents suggests a potential for similar mechanisms of action. The presence of the vinyl group at the 5-position of the pyrimidine (B1678525) ring is a critical structural feature shared with highly active anti-herpesvirus compounds.

Table 1: Compound Profile

| Property | Value |

|---|---|

| IUPAC Name | Methyl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate |

| Molecular Formula | C13H16N2O7 |

| CAS Number | 86163-17-9 |

| Synonyms | E-5-(2-Carbomethoxyvinyl)-2-deoxyuridine |

Classification and Structural Features within Pyrimidine Nucleoside Analogs

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine belongs to the class of pyrimidine nucleoside analogs. This classification is based on its core structure, which consists of a pyrimidine base (uracil, in this case) linked to a deoxyribose sugar. Pyrimidine analogs are a diverse group of compounds that act as antimetabolites, interfering with the synthesis of DNA and RNA. nih.gov

The key structural feature of this compound is the (E)-5-(2-carbomethoxyvinyl) group attached to the C5 position of the uracil (B121893) ring. The "(E)" designation indicates the stereochemistry of the double bond in the vinyl group. This C5 substitution is a common strategy in the design of nucleoside analogs to enhance their biological activity. Modifications at this position can influence the molecule's interaction with key enzymes such as thymidine (B127349) kinase and DNA polymerase. Analogs with a carbon-carbon double bond in the 5-substituent that is in conjugation with the pyrimidine ring have been shown to be more potent antiviral drugs. nih.gov

Table 2: Structural Comparison of Related 5-Substituted 2'-deoxyuridine Analogs

| Compound Name | 5-Position Substituent | Primary Research Focus |

|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | -(E)-CH=CHBr | Antiviral (HSV-1, VZV) nih.gov |

| (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) | -(E)-CH=CHI | Antiviral (HSV-1) |

| (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine | -(E)-CH=CHCOOCH3 | Synthetic Intermediate |

The deoxyribose sugar moiety in (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is another critical component. The absence of a hydroxyl group at the 2' position is what defines it as a "deoxy" nucleoside, making it a potential substrate for enzymes involved in DNA synthesis. Once inside a cell, nucleoside analogs like this are often phosphorylated by cellular or viral kinases to their active triphosphate form, which can then compete with natural deoxynucleoside triphosphates for incorporation into newly synthesized DNA.

Properties

IUPAC Name |

methyl (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7/c1-21-11(18)3-2-7-5-15(13(20)14-12(7)19)10-4-8(17)9(6-16)22-10/h2-3,5,8-10,16-17H,4,6H2,1H3,(H,14,19,20)/b3-2+/t8-,9+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTRMSPWWLPPAY-YJCWOPNRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Investigations

Synthetic Methodologies for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

The creation of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is achieved through carefully designed reaction pathways, with palladium-catalyzed reactions being central to the introduction of the vinyl side chain.

The synthesis of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine can be approached from various precursors, primarily derived from 2'-deoxyuridine (B118206) itself. A common strategy involves the functionalization of the C5 position of the pyrimidine (B1678525) ring. One effective modern approach is the direct C-H olefination of 2'-deoxyuridine. nih.gov This method avoids the pre-functionalization (e.g., halogenation) of the C5 position, making it an atom-economic process.

Alternatively, a more traditional multi-step synthesis begins with the halogenation of 2'-deoxyuridine to produce a precursor such as 5-iodo-2'-deoxyuridine. The hydroxyl groups on the deoxyribose sugar are often protected using acyl groups (like acetyl) to prevent side reactions in subsequent steps. Following the introduction of the vinyl group, these protecting groups are removed under basic conditions to yield the final product.

The Mizoroki-Heck reaction is a cornerstone technique for the synthesis of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine and its analogs. nih.govresearchgate.netnih.gov This powerful carbon-carbon bond-forming reaction typically involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net

In the context of synthesizing the target molecule, the reaction is performed between a 5-halo-2'-deoxyuridine derivative (commonly 5-iodo-2'-deoxyuridine) and methyl acrylate (B77674). nih.gov The palladium(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the nucleoside. Subsequently, the alkene (methyl acrylate) coordinates to the palladium center and inserts into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the desired vinyl C-C bond and regenerates the palladium catalyst, allowing the catalytic cycle to continue. chim.it This reaction generally exhibits high stereoselectivity, yielding predominantly the (E)-isomer due to steric considerations in the transition state. nih.gov

A more recent advancement is the dehydrogenative Heck reaction, which couples 2'-deoxyuridine directly with methyl acrylate by activating the C5-H bond, offering a more efficient route. nih.govmdpi.com

Table 1: Typical Conditions for Palladium-Catalyzed Heck Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Nucleoside Precursor | 5-iodo-2'-deoxyuridine | Provides the pyrimidine scaffold. |

| Alkene Partner | Methyl acrylate | Forms the carbomethoxyvinyl side chain. |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyzes the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst. |

| Base | Triethylamine (NEt₃) | Neutralizes the HX acid produced. |

| Solvent | Acetonitrile or Dimethylformamide (DMF) | Solubilizes reactants. |

Analog derivatization allows for the fine-tuning of the compound's properties. The methyl ester of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine can be readily modified.

Hydrolysis: Treatment of the compound with a base, such as sodium hydroxide, followed by acidic workup, results in the hydrolysis of the methyl ester to yield the corresponding carboxylic acid, (E)-5-(2-carboxyvinyl)-2'-deoxyuridine. nih.govnih.gov This process is often kinetically controlled and can be influenced by pH and temperature. nih.gov

Esterification: Conversely, the resulting carboxylic acid can be re-esterified with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling reagents to produce a library of different ester analogs (e.g., ethyl, propyl, etc.). This allows for the exploration of structure-activity relationships.

Advanced Structural Characterization Techniques

Elucidating the precise molecular structure and conformation of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is crucial for understanding its function. This is accomplished using a combination of spectroscopic and crystallographic methods.

Spectroscopic techniques provide detailed information about the connectivity and chemical environment of atoms within the molecule. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. msu.edu In the ¹H NMR spectrum, characteristic signals include doublets for the two vinyl protons with a large coupling constant (~16 Hz), confirming the (E)-configuration. A singlet integrating to three protons around 3.7 ppm corresponds to the methyl ester group. Other key signals arise from the H6 proton of the pyrimidine ring and the protons of the deoxyribose sugar moiety. hmdb.caelsevierpure.com

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing elemental composition through high-resolution mass spectrometry (HRMS).

Table 2: Predicted ¹H NMR Chemical Shifts for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H6 | ~8.0 - 8.2 | Singlet (s) | Pyrimidine ring proton. |

| Vinyl CH= | ~7.0 - 7.5 | Doublet (d) | Large J-coupling (~16 Hz) indicates E-isomer. |

| Vinyl =CH | ~6.8 - 7.2 | Doublet (d) | |

| H1' | ~6.2 - 6.4 | Triplet (t) | Anomeric proton of the sugar. |

| OCH₃ | ~3.7 | Singlet (s) | Methyl ester protons. |

| Other Sugar Protons (H2', H3', H4', H5') | ~2.2 - 4.5 | Multiplets (m) | Complex signals from the deoxyribose ring. |

While a specific crystal structure for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is not publicly available, extensive crystallographic data for the closely related analog (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) provides a robust model for its conformation. nih.gov

X-ray crystallography of BVDU reveals several key structural features that are expected to be conserved in the title compound: nih.gov

Sugar Pucker: The deoxyribose ring typically adopts a C3'-exo conformation.

Glycosidic Bond: The torsion angle around the glycosidic bond (connecting the sugar to the base) falls within the anti range. This conformation places the bulky C5 substituent away from the sugar ring.

Side Chain Orientation: The vinyl side chain is largely coplanar with the pyrimidine ring, which maximizes electronic conjugation. nih.gov This planarity is a critical feature for its interaction with biological targets.

These structural insights are fundamental to understanding how the molecule presents itself in a biological system, influencing its potential interactions with enzymes or nucleic acids.

Stereochemical Considerations and their Impact on Molecular Design

The three-dimensional structure of a molecule is paramount in determining its biological activity. For nucleoside analogs like (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, specific stereochemical features are critical for recognition and interaction with target enzymes. These features include the geometry at the vinyl double bond and the puckering of the deoxyribose sugar ring.

The presence of a double bond in the vinyl moiety at the C5 position of the uracil (B121893) base gives rise to geometric isomerism, resulting in two possible configurations: (E) (entgegen, or opposite) and (Z) (zusammen, or together). The (E)-configuration signifies that the higher priority groups on each carbon of the double bond are on opposite sides. In the case of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, this creates a specific, extended spatial arrangement of the carbomethoxyvinyl substituent relative to the pyrimidine ring.

This precise geometry is crucial for the molecule's interaction with biological targets, such as viral enzymes. The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, including bioavailability, metabolism, potency, and toxicity. nih.gov The specific three-dimensional shape of the (E)-isomer is often essential for it to fit correctly into the active site of an enzyme, mimicking the natural substrate, thymidine (B127349). For many 5-substituted-2'-deoxyuridines, including the closely related and potent anti-herpes compounds (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU), the (E)-isomer is the biologically active form. nih.govnih.gov The alternative (Z)-isomer possesses a different shape that can hinder or prevent effective binding to the target enzyme, rendering it significantly less potent or inactive. Therefore, the stereoselective synthesis of the (E)-isomer is a critical aspect of the molecular design process for this class of compounds.

The 2'-deoxyribose sugar moiety is not a rigid, planar ring; it is flexible and can adopt various non-planar conformations, a phenomenon known as sugar pucker. This flexibility is fundamental to the structure and function of DNA and nucleoside analogs. The conformation of the sugar ring is typically described by a pseudorotational cycle, with two principal, low-energy puckering domains being the most populated: C2'-endo (S-type) and C3'-endo (N-type).

In Solution: In an aqueous solution, the 2'-deoxyribose ring of a nucleoside analog exists in a dynamic equilibrium between the S-type and N-type conformers. The position of this equilibrium is influenced by factors such as the nature and orientation of the base, particularly the substituent at the C5 position.

Detailed ¹H NMR conformational studies on a series of C5-substituted 2'-deoxyuridines, including the parent compound 5-vinyl-2'-deoxyuridine (B1214878), provide insight into the solution-state conformation. nih.gov These studies determine the conformation of the sugar ring by analyzing proton-proton coupling constants. nih.gov The data reveal that these nucleosides predominantly adopt an S-type (C2'-endo) sugar pucker, which is the conformation typically found in B-form DNA. However, a significant population of the N-type (C3'-endo) conformer, characteristic of A-form DNA and RNA, also exists.

The table below, based on data from related 5-substituted 2'-deoxyuridines, illustrates the typical conformational equilibrium in solution. nih.gov

| Compound | % S-type Conformer (C2'-endo) | % N-type Conformer (C3'-endo) |

|---|---|---|

| 5-methyl-2'-deoxyuridine (Thymidine) | 67% | 33% |

| 5-vinyl-2'-deoxyuridine | 65% | 35% |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine | 64% | 36% |

Bound States: When a nucleoside analog binds to the active site of an enzyme (the "bound state"), the conformational flexibility of the deoxyribose ring is typically reduced. The enzyme's active site imposes steric constraints, often "selecting" one of the low-energy conformers that was present in the solution-state equilibrium. This binding locks the sugar into a specific pucker that is optimal for the enzymatic reaction, for instance, phosphorylation by a kinase or incorporation into a DNA strand by a polymerase.

While specific co-crystal structure data for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is not available, studies on related nucleosides incorporated into DNA or bound to enzymes show that the sugar conformation is critical for biological function. nih.gov Upon incorporation into a growing DNA chain by DNA polymerase, the molecule would be constrained to adopt the C2'-endo conformation characteristic of the DNA double helix. nih.gov This conformational selection is a key step in the mechanism of action for many nucleoside-based antiviral and anticancer agents.

Mechanisms of Molecular and Cellular Interaction

Enzymatic Activation and Intracellular Metabolism Pathways

The journey of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine from an inactive prodrug to a potent antiviral agent is a multi-step process initiated within virus-infected cells. This selective activation is a hallmark of its targeted antiviral effect.

The initial and most critical step in the activation of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is its phosphorylation by a virus-encoded thymidine (B127349) kinase (TK). This enzymatic reaction is highly specific. Herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) are known to encode TKs that efficiently recognize and phosphorylate 5-substituted 2'-deoxyuridine (B118206) analogs. The selectivity of this initial phosphorylation step is a key determinant of the compound's antiviral spectrum and its low toxicity towards uninfected host cells, which possess a different isoform of thymidine kinase with a much lower affinity for these analogs.

For the closely related analog, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), the high selectivity towards HSV-1 and VZV is primarily attributed to its specific phosphorylation by the viral-encoded TK. It is this preferential recognition by the viral enzyme that funnels the compound into the metabolic pathway leading to its active form.

Following the initial monophosphorylation by the viral thymidine kinase, subsequent phosphorylation steps are carried out by cellular enzymes. Host cell guanylate kinase is responsible for converting the monophosphate derivative to its diphosphate (B83284) form.

The metabolic cascade culminates in the formation of the triphosphate derivative of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine. The diphosphate form is further phosphorylated by cellular nucleoside diphosphate kinases to yield the active triphosphate metabolite. This triphosphate analog is the ultimate effector molecule that directly interacts with the viral replication machinery. The accumulation of this triphosphate derivative within infected cells is crucial for its antiviral efficacy. For BVDU, it is the 5'-triphosphate (BVdUTP) that acts as the key inhibitor of viral DNA synthesis. nih.gov

Molecular Mechanisms of Target Enzyme Inhibition

The triphosphate derivative of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine exerts its antiviral effect by targeting the viral DNA polymerase, a critical enzyme for the replication of the viral genome.

The triphosphate metabolite of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine acts as a potent inhibitor of viral DNA polymerase. Studies on the analog BVDU have shown that its triphosphate form, BVdUTP, is a more potent inhibitor of HSV-1 DNA polymerase compared to cellular DNA polymerases α, β, and γ. nih.gov This selective inhibition of the viral enzyme further contributes to the compound's favorable therapeutic index. The inhibition of viral DNA synthesis is a direct consequence of the interaction of the triphosphate analog with the viral polymerase, leading to a halt in the elongation of the viral DNA chain.

The mechanism of viral DNA polymerase inhibition by the triphosphate analog involves a dual role as both a competitive inhibitor and an alternative substrate. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the viral DNA polymerase. nih.gov The structural similarity between the analog's triphosphate form and dTTP allows it to bind to the enzyme's active site.

Furthermore, once bound, it can be incorporated into the growing viral DNA chain, acting as an alternative substrate. nih.gov The incorporation of this modified nucleotide can lead to premature chain termination or result in a dysfunctional viral genome, thereby preventing the production of new infectious virus particles. Kinetic studies with BVdUTP and HSV-1 DNA polymerase have demonstrated competitive inhibition with respect to dTTP. nih.gov

Compound Information

| Compound Name | Abbreviation |

| (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine | - |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine | BVDU |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate | BVdUTP |

| deoxythymidine triphosphate | dTTP |

| Herpes simplex virus type 1 | HSV-1 |

| Varicella-zoster virus | VZV |

Kinetic Data for BVdUTP Inhibition of DNA Polymerases

| Enzyme | K_m for dTTP (μM) | K_i for BVdUTP (μM) |

| HSV-1 DNA Polymerase | 0.66 | 0.25 |

Data derived from studies on (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (BVdUTP)

Cellular Effects and Pathways Beyond Direct Enzyme Inhibition

The interaction of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine with cellular systems is anticipated to extend beyond direct enzyme binding, influencing a range of cellular processes from nucleic acid synthesis to programmed cell death.

A key cellular effect of many 5-substituted 2'-deoxyuridine analogs is the disruption of nucleic acid synthesis. This can occur through several mechanisms, including the inhibition of enzymes essential for DNA replication and the incorporation of the analog into the DNA strand itself. For instance, analogs like (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) and its carbocyclic counterpart have been shown to inhibit viral DNA synthesis. nih.gov Furthermore, IVDU can be incorporated into both viral and cellular DNA. nih.gov The incorporation of such analogs can lead to dysfunctional DNA; for example, the presence of [¹²⁵I]IVDU in herpes simplex virus-1 (HSV-1) DNA results in breakage of both DNA strands. nih.gov

Similarly, 5-vinyl-2'-deoxyuridine (B1214878) (VdU) is utilized in research to monitor de novo DNA synthesis, a testament to its ability to be incorporated into replicating DNA in place of the natural nucleoside, thymidine. jenabioscience.com The incorporation of the carbocyclic analog of BVDU's 5'-triphosphate into a synthetic DNA template has been observed to significantly decrease the template's activity for both DNA and RNA polymerases. nih.gov This body of evidence strongly suggests that (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, following its anabolic conversion to the triphosphate form, is likely to be incorporated into DNA, thereby perturbing nucleic acid synthesis and function.

The cellular perturbations caused by 5-substituted 2'-deoxyuridine analogs can culminate in the induction of apoptosis, or programmed cell death. Studies on BVDU have demonstrated that in Chinese hamster ovary (CHO) cells expressing the thymidine kinase gene from the varicella-zoster virus, the compound can induce apoptosis. nih.gov The molecular mechanism underlying this process involves the induction of c-Jun and the activation of activator protein-1 (AP-1), which in turn leads to elevated levels of Fas ligand (FasL) and subsequent activation of the caspase-8 and -3 cascade. nih.gov At higher concentrations and with longer exposure times, BVDU was observed to cause cell cycle arrest in the S and G2/M phases, followed by the onset of apoptosis. nih.gov

In a different experimental model, the combination of 5-vinyl-2'-deoxyuridine (VdU) and an acridine-tetrazine conjugate was found to synergistically induce cytotoxicity in cultured human cancer cells. nih.gov The mechanism of cell death in this system was linked to the induction of DNA damage, specifically double-stranded breaks, which resulted in an accumulation of cells in the S-phase and ultimately led to apoptosis. nih.govresearchgate.net These findings suggest that (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine may also have the potential to trigger apoptotic pathways, particularly in cells where it can be efficiently phosphorylated and incorporated into DNA, leading to significant cellular stress and DNA damage.

Beyond the direct effects on DNA, (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine and its analogs can interfere with broader cellular metabolic and biosynthetic pathways. A primary example of this is the depletion of essential metabolites. In the case of BVDU-induced cell death in CHO cells expressing viral thymidine kinase, it was observed that co-exposure to exogenous thymidine could protect the cells. nih.gov This suggests that the cytotoxicity is at least in part due to thymidine depletion. nih.gov This depletion is a direct consequence of the inhibition of thymidylate synthase by the phosphorylated form of BVDU in these cells. nih.gov

By inhibiting thymidylate synthase, the cell's ability to synthesize deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, is compromised. wikipedia.orgresearchgate.netresearchgate.net This disruption of the deoxynucleotide pool can halt DNA replication and trigger downstream stress responses, including apoptosis. researchgate.net It is therefore highly probable that (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, by acting on thymidylate synthase, can similarly interfere with the pyrimidine (B1678525) biosynthetic pathway, leading to an imbalance in nucleotide pools and subsequent cytotoxic effects.

Investigation of Biological Activities in Preclinical and in Vitro Models

Antineoplastic Activity in Cellular Models

Specificity in Viral Thymidine (B127349) Kinase-Transduced Cancer ModelsResearch into the specific activity of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine in cancer models employing gene-directed enzyme prodrug therapy (GDEPT), specifically those using viral thymidine kinase-transduced cancer cells, has not been published. This therapeutic strategy relies on the selective phosphorylation of the nucleoside analog by the viral enzyme expressed in tumor cells, a property that has been established for compounds like BVDU but remains unexplored for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine.nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the investigation of biological activities for the compound (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine within the precise framework of the requested outline.

Detailed research findings on the pathways of apoptosis induction, bacterial reverse mutation assays, mammalian cell gene mutation assays, or the analysis of clastogenic activity specifically for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine are not present in the public domain. The provided search results pertain to structurally related but distinct compounds, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), and cannot be substituted to maintain scientific accuracy for the requested subject.

Therefore, it is not possible to generate the article with the specified content and strict adherence to the outline for "(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine".

Structure Activity Relationship Sar Studies and Rational Analog Design

Modifications of the 5-Substituent on the Uracil (B121893) Base

Impact of Carboxyvinyl vs. Carbomethoxyvinyl Groups on Activity

A direct comparison of the biological activity between (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine and its corresponding carboxylic acid, (E)-5-(2-carboxyvinyl)-2'-deoxyuridine, reveals nuances in their potency. While specific comparative antiviral data for these two exact compounds is limited in publicly available literature, general principles of nucleoside analog SAR suggest that the esterified carbomethoxyvinyl group may offer advantages in terms of cell permeability. The less polar nature of the methyl ester can facilitate passage across cell membranes, a crucial step for intracellular activation via phosphorylation.

Conversely, the free carboxyl group of the carboxyvinyl analog introduces a negative charge at physiological pH. This can hinder cellular uptake but may lead to more specific interactions with the active sites of target enzymes once inside the cell. For instance, research on 5-carboxy-2'-deoxyuridine (B46656) has shown it to be cytotoxic but lacking in antiviral activity against herpes simplex virus, with its metabolic block localized to the de novo pyrimidine (B1678525) biosynthetic pathway. nih.gov This suggests that the presence of a carboxyl group can direct the biological activity towards different cellular targets. The esterification to the carbomethoxyvinyl group, therefore, represents a prodrug-like strategy to enhance cellular penetration and subsequent intracellular activity.

Structure-Activity Relationships of Halogenated Vinyl Analogs (e.g., Bromovinyl)

The introduction of a halogen atom onto the vinyl substituent at the 5-position has been a highly successful strategy in the development of potent antiviral agents. The most notable example is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which exhibits potent and selective activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov

The potent antiviral activity of BVDU is attributed to its selective phosphorylation by viral thymidine (B127349) kinase, an enzyme that is much more efficient at activating this analog than the corresponding host cell kinases. nih.gov This selective activation leads to the accumulation of the active triphosphate form in infected cells, which then inhibits the viral DNA polymerase.

| Compound | 5-Substituent | Antiviral Activity (HSV-1) |

|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | -(E)-CH=CHBr | High |

| (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) | -(E)-CH=CHI | High |

| (E)-5-(2-chlorovinyl)-2'-deoxyuridine | -(E)-CH=CHCl | Moderate |

Effects of Other Electrophilic or Hydrophobic 5-Substituents

Beyond halogenated vinyl groups, a variety of other electrophilic and hydrophobic substituents at the 5-position have been investigated to modulate the biological activity of 2'-deoxyuridine (B118206) analogs.

Electrophilic Substituents: The introduction of electron-withdrawing groups can influence the electronic properties of the pyrimidine ring and its interactions with target enzymes. For example, 5-formyl- and 5-acetyl-2'-deoxyuridine have demonstrated antiviral activity. The electrophilic nature of the carbonyl group in these substituents can potentially engage in specific interactions within the enzyme active site.

Hydrophobic Substituents: Increasing the hydrophobicity of the 5-substituent can enhance binding to hydrophobic pockets within target enzymes. A range of alkyl, aryl, and other lipophilic groups have been explored. For instance, 5-alkynyl-2'-deoxyuridines with bulky aryl groups have been synthesized and evaluated for their anti-HSV-1 activity. researchgate.net The presence of a flexible linker between the pyrimidine ring and the bulky hydrophobic group was found to be less favorable for antiviral activity, suggesting that a more rigid conformation is preferred for optimal interaction with the target. researchgate.net

The introduction of hydrophobic groups can also impact the compound's ability to cross cellular membranes. A systematic study of 5-alkyl-substituted 2'-deoxyuridines has shown that the length and branching of the alkyl chain can significantly affect antiviral potency.

| 5-Substituent | General Effect on Antiviral Activity | Rationale |

|---|---|---|

| Vinyl | Active | Conjugated system enhances interaction with target enzymes. |

| Halogenated Vinyl | Highly Active | Increased potency and selectivity due to specific phosphorylation by viral kinases. |

| Formyl/Acetyl | Active | Electrophilic nature can lead to specific enzyme interactions. |

| Bulky Alkynyl/Aryl | Variable Activity | Hydrophobicity can enhance binding, but steric hindrance can be detrimental. |

Alterations to the 2'-Deoxyribose Moiety

The 2'-deoxyribose portion of the nucleoside analog is not merely a scaffold but plays an active role in its biological activity through its conformation and the presence of key functional groups.

Role of the 3'-Hydroxyl Group and its Modifications (e.g., Fluorination)

The 3'-hydroxyl group of the 2'-deoxyribose moiety is of paramount importance for the biological activity of most nucleoside analogs that act as DNA chain terminators. During DNA synthesis, this group is essential for the formation of the phosphodiester bond with the incoming nucleotide. mdpi.com Analogs that lack a 3'-hydroxyl group, or have it modified in such a way that it cannot participate in this reaction, can act as chain terminators, halting viral DNA replication. nih.gov

Stereoisomeric and Conformational Effects of Sugar Analogs

The stereochemistry of the sugar moiety is crucial for the biological activity of nucleoside analogs. The natural D-configuration of the 2'-deoxyribose is generally required for recognition by cellular and viral enzymes. Enantiomers with the L-configuration are often less active or inactive, although there are exceptions where L-nucleosides exhibit potent antiviral activity with reduced toxicity.

The conformation of the furanose ring, often described by the concept of pseudorotation (North (C3'-endo) vs. South (C2'-endo) conformations), is also a key determinant of biological activity. The sugar pucker influences the relative orientation of the base and the phosphate (B84403) groups, which in turn affects how the nucleoside analog fits into the active site of a polymerase. nih.gov Modifications to the sugar ring, such as the introduction of fluorine atoms or other substituents, can shift the conformational equilibrium and thereby modulate the biological activity. For instance, the introduction of an electronegative substituent at the 2'-position can favor a C3'-endo (North) conformation, mimicking the geometry of ribonucleosides and potentially altering the substrate specificity of the analog. nih.gov The carbocyclic analogs of some 5-substituted 2'-deoxyuridines, where the furanose oxygen is replaced by a methylene (B1212753) group, have been shown to retain antiviral activity, indicating that some flexibility in the sugar moiety is tolerated. nih.govnih.gov

Prodrug Strategies for Enhanced Research Utility

Prodrug strategies are pivotal in overcoming the limitations of nucleoside analogs like (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, particularly their poor membrane permeability and reliance on intracellular phosphorylation for activation. By temporarily masking key functional groups, prodrugs can enhance cellular uptake and deliver the active compound more efficiently to its site of action.

The hydroxyl groups on the deoxyribose moiety of nucleoside analogs render them highly polar, which restricts their ability to passively diffuse across lipophilic cell membranes. A common strategy to overcome this is to mask these polar groups with ester functionalities, thereby increasing the molecule's lipophilicity. rutgers.edu This modification transiently converts the hydrophilic nucleoside into a more lipid-soluble compound that can more readily traverse the cell membrane. mdpi.com

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester groups, regenerating the parent nucleoside analog in its active form. rutgers.edu The choice of ester promoiety is critical and must be carefully selected to balance increased lipophilicity with adequate aqueous solubility and susceptibility to enzymatic cleavage. rutgers.edu For (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, the 3'- and 5'-hydroxyl groups are primary targets for esterification.

Table 1: Conceptual Physicochemical Changes via Esterification of a 5-Vinyl-2'-deoxyuridine (B1214878) Analog

| Property | Parent Nucleoside Analog | 3',5'-Diacetyl Ester Prodrug (Hypothetical) | Rationale for Change |

| Polarity | High | Low | Masking of polar hydroxyl groups with nonpolar acetyl groups. |

| Lipophilicity (LogP) | Low | High | Increased hydrocarbon content leads to greater partitioning into lipids. |

| Aqueous Solubility | High | Low | Reduction of hydrogen bonding capacity with water. |

| Passive Permeability | Low | High | Enhanced ability to diffuse across the lipid bilayer of the cell membrane. |

| Intracellular Conversion | N/A | Enzymatic (Esterases) | Cleavage of ester bonds by cellular esterases to release the active drug. |

For nucleoside analogs to exert their biological effect, they must be converted intracellularly to their 5'-triphosphate form. The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step, catalyzed by viral or cellular kinases. nih.gov The phosphoramidate (B1195095) prodrug approach, widely known as ProTide technology, is a sophisticated strategy designed to bypass this initial phosphorylation step. nih.govacs.org

ProTides deliver a pre-formed nucleoside monophosphate into the cell. acs.org The phosphate group is masked with an aryl group and an amino acid ester, creating a lipophilic, membrane-permeable entity. acs.orgcardiff.ac.uk Intracellular enzymes then cleave the masking groups to release the 5'-monophosphate, which can be readily converted to the active diphosphate (B83284) and triphosphate species. acs.org This technology has been successfully applied to numerous antiviral and anticancer nucleoside analogs, including (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a close structural relative of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine. cardiff.ac.uk

Table 2: Components of a Phosphoramidate (ProTide) Moiety and Their Functions

| Component | Example | Function |

| Aryl Group | Naphthyloxy, Phenoxy | Masks the phosphate charge; its cleavage is often the first step of intracellular activation. |

| Amino Acid | L-Alanine, L-Valine | Masks the phosphate charge; influences stereochemistry at the phosphorus center, which can affect biological activity. |

| Ester Group | Methyl, Benzyl, Isopropyl | Masks the amino acid's carboxyl group, enhancing lipophilicity. Cleaved by cellular esterases/carboxypeptidases. |

| Phosphorus Center | Phosphoramidate Linkage | Creates a stable, neutral prodrug that is recognized by intracellular enzymes for activation. |

The successful application of ProTide technology to BVDU suggests that a similar approach for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine could significantly enhance its utility as a research tool by ensuring efficient intracellular delivery of its monophosphate form. cardiff.ac.uk

Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biological processes. nih.govescholarship.org This approach can be harnessed to create highly specific research tools. The vinyl group in (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is an ideal handle for bioorthogonal reactions. A close analog, 5-vinyl-2'-deoxyuridine (VdU), has been used extensively as a metabolic label for DNA. nih.govacs.org

Once VdU is incorporated into cellular DNA, its vinyl group is available for a subsequent bioorthogonal reaction. nih.gov One of the most common reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-conjugated probe. acs.org This "click chemistry" reaction is extremely fast and specific. acs.org

This principle can be adapted for prodrug activation in a research context. For instance, a non-toxic, tetrazine-linked activating molecule could be administered after DNA has been labeled with a vinyl-containing nucleoside. The IEDDA reaction would then occur specifically at the site of the incorporated nucleoside, activating a payload in close proximity to the genetic material. Recent studies have demonstrated that the combination of VdU incorporation into cancer cell DNA followed by treatment with a tetrazine-acridine conjugate leads to DNA damage and apoptosis, representing a DNA-templated "click" approach to induce cytotoxicity. nih.gov

Table 3: Common Bioorthogonal Reactions Applicable for Research Tools

| Reaction | Bioorthogonal Groups | Key Features |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide (B81097) + Strained Alkyne (e.g., cyclooctyne) | Copper-free, highly specific, good reaction kinetics. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene, norbornene) or simple alkene (e.g., vinyl group) | Exceptionally fast kinetics, highly specific. |

| Tetrazole Ligation | Tetrazole + Alkene | Photo-inducible, allowing for spatiotemporal control of the reaction. acs.org |

| Staudinger Ligation | Azide + Phosphine | The first-generation bioorthogonal reaction; highly specific but with slower kinetics. |

Computational and Synthetic Approaches to Novel Analog Discovery

The discovery of novel nucleoside analogs is increasingly driven by a combination of computational modeling and advanced synthetic methodologies, which allow for the rational design and rapid creation of extensive compound libraries.

Computational, or in silico, methods are powerful tools for accelerating the discovery of new drug candidates by predicting their biological activity before synthesis. For a compound like (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, a virtual library of analogs can be generated by systematically modifying its structure on a computer. Modifications could include altering the length and substitution of the vinyl group, changing the stereochemistry, or replacing the deoxyribose sugar with other carbocyclic or acyclic moieties.

These virtual compounds are then subjected to molecular docking simulations, where they are computationally placed into the three-dimensional structure of a target protein, such as a viral DNA polymerase or thymidine kinase. Scoring functions are used to estimate the binding affinity of each analog, and those with the most promising predicted interactions are prioritized for chemical synthesis. Quantum chemical calculations can also be employed to understand the structural and electronic features of the novel analogs, further refining the selection process. nih.gov

Table 4: Workflow for In Silico Screening of Nucleoside Analogs

| Step | Description | Tools and Techniques |

| 1. Target Identification | Identify and obtain the 3D crystal structure of the biological target (e.g., viral enzyme). | Protein Data Bank (PDB), X-ray crystallography, Cryo-EM. |

| 2. Virtual Library Generation | Create a digital library of thousands of virtual analogs based on the lead compound's scaffold. | Cheminformatics software (e.g., RDKit, ChemAxon). |

| 3. Molecular Docking | Computationally predict the binding mode and affinity of each analog within the target's active site. | Docking software (e.g., AutoDock, Glide, GOLD). |

| 4. Scoring and Ranking | Rank the virtual compounds based on their predicted binding energy and interactions with key residues. | Scoring functions, binding free energy calculations (MM/PBSA). |

| 5. Hit Selection | Select a smaller, prioritized list of the most promising virtual hits for chemical synthesis and biological evaluation. | Data analysis and visualization tools. |

Combinatorial chemistry provides a framework for the rapid synthesis of large, diverse libraries of related compounds. This approach is well-suited for exploring the structure-activity relationships of 5-substituted pyrimidine nucleosides. A typical strategy involves starting with a common precursor, such as 5-iodo-2'-deoxyuridine, which can then be subjected to a variety of coupling reactions (e.g., Heck, Sonogashira) with a diverse set of building blocks to generate a library of analogs with different substituents at the 5-position. nih.gov

This methodology allows for the parallel synthesis of hundreds or thousands of distinct compounds. The resulting libraries can then be evaluated using high-throughput screening (HTS) assays to quickly identify "hits"—compounds that exhibit significant activity against the desired biological target. This combination of parallel synthesis and rapid screening dramatically accelerates the pace of analog discovery compared to traditional one-by-one synthesis and testing.

Table 5: Hypothetical Combinatorial Library Design for 5-Substituted Deoxyuridine Analogs

| Scaffold | Building Block Set A (R1) | Building Block Set B (R2) | Resulting Library |

| 5-Ethynyl-2'-deoxyuridine (B1671113) | Alkyl Azides, Aryl Azides | N/A | Library of 1,2,3-triazole-substituted nucleosides via Azide-Alkyne "Click" Chemistry. |

| 5-Iodo-2'-deoxyuridine | Boronic Acids/Esters | N/A | Library of 5-aryl or 5-vinyl substituted nucleosides via Suzuki or Stille coupling. |

| 5-Iodo-2'-deoxyuridine | Terminal Alkenes | N/A | Library of 5-(substituted-vinyl)-2'-deoxyuridines via Heck coupling. |

| 2'-deoxyuridine-5'-aldehyde | Amines, Hydrazines | N/A | Library of 5-(iminomethyl) or 5-(hydrazonomethyl) nucleosides via reductive amination or condensation. |

Cellular Metabolism and Intracellular Fate in Research Contexts

Cellular Uptake and Intracellular Distribution Studies

The initial step in the action of any nucleoside analogue is its transport across the cell membrane. This process is mediated by specialized protein transporters that recognize and shuttle these hydrophilic molecules into the cytoplasm. researchgate.netemory.edunih.gov

The cellular uptake of pyrimidine (B1678525) nucleoside analogues is predominantly facilitated by two major families of nucleoside transporter (NT) proteins: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). researchgate.net Research into the uptake of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine would typically involve studies to determine its interaction with these transporters.

Equilibrative Nucleoside Transporters (ENTs): This family, including the well-characterized hENT1 and hENT2 proteins, facilitates the bidirectional transport of nucleosides down their concentration gradient. Given their broad substrate specificity for a variety of pyrimidine and purine (B94841) nucleosides, ENTs are likely candidates for the transport of 5-substituted deoxyuridine analogues. nih.gov

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides into the cell against a concentration gradient, a process driven by a sodium ion gradient. While some pyrimidine analogues are substrates for CNTs, the specificity can vary significantly based on the analogue's structure. nih.gov

Determining which transporters are involved is crucial, as the expression levels of these proteins can vary significantly between different cell and tissue types, influencing the compound's cellular accumulation and subsequent effects. researchgate.net Studies often use cell lines with known transporter expression profiles or engineered cells that overexpress a specific transporter to elucidate these mechanisms. nih.gov

Upon entering the cell, (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is primarily located in the cytoplasm, where the initial steps of its metabolic activation occur. However, the distribution is not static. Its phosphorylated metabolites may be transported into different cellular compartments, notably the nucleus and mitochondria, which are key sites of DNA synthesis and repair.

The potential for mitochondrial uptake is significant, as mitochondria contain their own DNA (mtDNA) and replication machinery. pnas.org Nucleoside analogues can sometimes be transported into the mitochondrial matrix, where they can interfere with mtDNA synthesis. pnas.org The deoxynucleotide carrier (DNC) is one such transporter responsible for importing deoxynucleotides into mitochondria for mtDNA synthesis. pnas.org Furthermore, the pyrimidine biosynthesis pathway is metabolically linked to mitochondria through the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is located on the inner mitochondrial membrane. wikipedia.org

Intracellular Anabolic and Catabolic Pathways

Once inside the cell, (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is subject to the cell's metabolic machinery, entering into anabolic (building-up) and catabolic (breaking-down) pathways. nih.govelsevierpure.com Anabolism is typically required to convert the nucleoside analogue into its active form, while catabolism leads to its degradation and inactivation. nih.gov

The biological activity of most nucleoside analogues is dependent on their conversion to nucleotide forms through phosphorylation. nih.gov This anabolic activation is a sequential process catalyzed by cellular kinases.

Anabolic Pathway: The primary activation step for 2'-deoxyuridine (B118206) analogues is the addition of a phosphate (B84403) group to the 5'-hydroxyl position, a reaction catalyzed by thymidine (B127349) kinase (TK). nih.govfiveable.me This initial phosphorylation is often the rate-limiting step in the anabolic pathway. Subsequent phosphorylations by other cellular kinases, such as thymidylate kinase, convert the monophosphate into the diphosphate (B83284) and finally the triphosphate derivative. semanticscholar.org

Catabolic Pathway: Conversely, the compound can be inactivated through catabolism. A key enzyme in the degradation of deoxyuridine analogues is thymidine phosphorylase (TP), which cleaves the glycosidic bond between the pyrimidine base and the deoxyribose sugar. fiveable.menih.gov This reaction breaks down the nucleoside into its constituent parts, rendering it inactive. nih.gov

| Metabolic Pathway | Key Enzyme | Role in Metabolism |

|---|---|---|

| Anabolism (Activation) | Thymidine Kinase (TK) | Catalyzes the initial phosphorylation to the monophosphate form. |

| Anabolism (Activation) | Thymidylate Kinase | Converts the monophosphate to the diphosphate form. |

| Anabolism (Activation) | Nucleoside Diphosphate Kinase | Converts the diphosphate to the active triphosphate form. |

| Catabolism (Inactivation) | Thymidine Phosphorylase (TP) | Cleaves the nucleoside into a free base and a sugar phosphate. |

The primary metabolites of interest in research contexts are the phosphorylated derivatives of the parent compound, as these are the forms that typically interact with cellular targets like DNA polymerases. nih.govacs.org

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine-5'-monophosphate (CMV-dUMP): The product of the initial phosphorylation by thymidine kinase.

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine-5'-diphosphate (CMV-dUDP): The intermediate diphosphate form.

(E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine-5'-triphosphate (CMV-dUTP): The terminal triphosphate, which is often the biologically active metabolite. It can act as a substrate for DNA polymerases and be incorporated into DNA, or it can function as an enzyme inhibitor. nih.gov

Identification and quantification of these metabolites are typically performed using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). researchgate.net

Factors Influencing Metabolic Stability in Cellular Environments

The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. nih.gov High metabolic stability can lead to a longer duration of action, whereas low stability results in rapid clearance. researchgate.netpatsnap.com In vitro studies using various cellular systems are essential for predicting this stability. nuvisan.com

Several factors can influence the metabolic stability of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine in a research setting:

Enzyme Expression Levels: The specific cell line or tissue type used in an experiment will have a unique profile of metabolic enzymes. For instance, the levels of thymidine kinase and thymidine phosphorylase can vary widely, directly impacting the balance between activation and degradation of the compound. nih.govnih.gov

Substrate Affinity: The efficiency with which metabolic enzymes recognize and process the compound is critical. Structural modifications, such as the carbomethoxyvinyl group at the 5-position, can significantly alter the compound's affinity for kinases and phosphorylases compared to endogenous nucleosides. nih.gov

In Vitro System Selection: The choice of the in vitro model system is a major determinant of metabolic outcomes.

Hepatocytes: These cells contain a comprehensive suite of phase I and phase II metabolic enzymes and are considered a gold standard for studying drug metabolism. thermofisher.com

Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are crucial for oxidative metabolism, but they lack many other enzymes found in intact cells. researchgate.netpatsnap.com

Cell Lines: The metabolic capacity of cultured cell lines can differ significantly from primary cells and from each other, influencing experimental results.

Assessing metabolic stability typically involves incubating the compound with the chosen in vitro system (e.g., hepatocytes) and measuring the decrease in the parent compound's concentration over time to determine parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.govnuvisan.comthermofisher.com

Role of Pyrimidine Salvage Pathway Enzymes

The activation of many 5-substituted 2'-deoxyuridine analogs to their therapeutically active triphosphate form is initiated by phosphorylation, a critical step catalyzed by thymidine kinase (TK). nih.gov This process is often the rate-limiting step in the anabolic pathway. nih.gov The substrate specificity of TK can vary significantly between enzymes of different origins, such as human cytosolic TK (hTK1), mitochondrial TK (hTK2), and viral TKs (e.g., from Herpes Simplex Virus, HSV-1 TK).

Research on analogs like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) has demonstrated that viral thymidine kinases are often much more efficient at phosphorylating these compounds than their human counterparts. nih.govnih.gov This selective phosphorylation is a cornerstone of the antiviral activity of these nucleoside analogs. For instance, the carbocyclic analogues of BVDU and IVDU are efficient substrates for HSV-1 TK. nih.gov Similarly, 5-vinyl-2'-deoxyuridine (B1214878) (VdU) is also a substrate for these enzymes and becomes metabolically incorporated into DNA. nih.govresearchgate.net Given the structural similarity, it is highly probable that (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is also a substrate for thymidine kinases, with its efficiency of phosphorylation likely being a key determinant of its biological activity.

The subsequent phosphorylation from the monophosphate to the diphosphate and triphosphate forms is carried out by other cellular kinases, such as thymidylate kinase. The resulting triphosphate analog can then compete with natural deoxynucleoside triphosphates for incorporation into DNA by DNA polymerases, which can lead to therapeutic effects or cytotoxicity. nih.gov

| Compound | Enzyme | Relative Phosphorylation Efficiency |

|---|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 TK | High |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Human Cytosolic TK | Low |

| (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) | HSV-1 TK | High |

| 5-vinyl-2'-deoxyuridine (VdU) | Endogenous Kinases | Sufficient for DNA incorporation |

This table is illustrative and based on findings for related compounds to infer the potential behavior of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine.

Enzyme Degradation and its Biochemical Implications

The primary catabolic fate of 5-substituted 2'-deoxyuridine analogs is governed by the enzyme thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF). nih.gov This enzyme cleaves the glycosidic bond of the nucleoside, yielding the free pyrimidine base and 2-deoxyribose-1-phosphate. nih.gov This degradation process represents a significant pathway for the inactivation and clearance of these compounds.

| Compound | Susceptibility to Phosphorolysis |

|---|---|

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | High |

| 5-vinyl-2'-deoxyuridine (VdU) | Substrate |

| 5-ethyl-2'-deoxyuridine | Substrate |

| 5-trifluoromethyl-2'-deoxyuridine | Substrate |

This table illustrates the substrate behavior of related compounds with human thymidine phosphorylase, suggesting a likely similar fate for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine.

Advanced Research Methodologies and Applications

Use of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine and Analogs as Biochemical Probes

The utility of these nucleoside analogs stems from their ability to be metabolically processed and integrated into newly synthesized DNA. Once incorporated, the modified base acts as a tag that can be detected through various methods, enabling the visualization and analysis of fundamental cellular activities.

Monitoring DNA Synthesis and Cell Proliferation in Experimental Systems

A primary application of thymidine (B127349) analogs is the direct measurement of DNA synthesis, which is a hallmark of cell proliferation. Analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), 5-chloro-2'-deoxyuridine (B16210) (CldU), and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used for this purpose. nih.gov These compounds are supplied to cells or tissues and are incorporated into the DNA of cells undergoing the synthesis (S) phase of the cell cycle. nih.gov

The detection of these incorporated analogs allows for the precise identification and quantification of proliferating cells.

BrdU and CldU Detection: These halogenated analogs are typically detected using specific antibodies. This process, however, requires the DNA to be denatured with acid or heat to expose the incorporated bases, a harsh treatment that can disrupt cellular structures. nih.gov

EdU Detection: EdU offers a more refined detection method. Its terminal alkyne group enables a covalent reaction with a fluorescently labeled azide (B81097) molecule in a copper(I)-catalyzed reaction known as "click chemistry". jenabioscience.com This detection method is highly efficient and does not require DNA denaturation, thus better-preserving the integrity of the specimen. nih.gov

These techniques are invaluable in diverse research areas, from developmental biology to cancer research, for assessing how different conditions or treatments affect cell division rates.

Applications in DNA Repair Pathway Analysis

The incorporation of modified nucleosides, particularly halogenated ones like CldU, can be recognized by the cell as DNA damage, thereby triggering DNA repair pathways. nih.gov This feature makes them excellent probes for studying the mechanisms of DNA repair.

When CldU is incorporated into DNA, it can be processed in a way that leads to the formation of uracil (B121893). The cell's primary defense against uracil in DNA is the Base Excision Repair (BER) pathway, which is initiated by the enzyme uracil DNA glycosylase (UDG). nih.govnih.gov UDG excises the uracil base, creating an abasic (AP) site, which is then further processed by other BER enzymes. nih.gov Studying the cellular response to CldU incorporation has revealed that in cells with deficient BER pathways, the accumulation of these repair intermediates can lead to DNA strand breaks and cytotoxicity. nih.gov

Additionally, these analogs are used to investigate Nucleotide Excision Repair (NER) , a pathway that removes bulky, helix-distorting lesions. wikipedia.orgmdpi.com By labeling cells with analogs during or after exposure to DNA-damaging agents like UV radiation, researchers can visualize the sites of DNA repair synthesis and analyze the efficiency and dynamics of the NER process. wikipedia.org The interplay between BER and NER in recognizing and repairing lesions derived from modified nucleosides is an active area of research. mdpi.com

Detection of Nucleic Acid Modifications

The very act of using analogs like CldU or EdU is a method for introducing a specific, detectable modification into nucleic acids. The detection of this modification provides a readout of recent DNA synthesis. nih.gov Fluorescent probes have been developed that can directly assay for DNA repair activity in a simple "mix-and-measure" format, offering a powerful tool for studying these pathways. nih.govnih.gov

Beyond simply marking new DNA, these analogs can be used to probe the consequences of specific DNA alterations. For example, the presence of a halogenated base like 5-chlorouracil (B11105) in the DNA template can be studied for its potential to cause miscoding during subsequent rounds of replication, providing insight into the mutagenic potential of certain types of DNA damage.

Enzyme Kinetic Studies with Recombinant Proteins

Enzyme kinetic studies are essential for understanding how nucleoside analogs interact with the cellular machinery, particularly the DNA polymerases that incorporate them into DNA and the kinases that phosphorylate them into their active triphosphate form.

Determination of Dissociation (Kd) and Inhibition (Ki) Constants

To quantify the interaction between a nucleoside analog and an enzyme, researchers determine key kinetic parameters such as the dissociation constant (Kd) and the inhibition constant (Ki).

Dissociation Constant (Kd): This value represents the concentration of a ligand (like a nucleoside analog) at which half of the enzyme's binding sites are occupied at equilibrium. wikipedia.orgnih.gov A lower Kd value signifies a tighter binding affinity between the enzyme and the analog. wikipedia.org

Inhibition Constant (Ki): This constant quantifies how potently an inhibitor binds to an enzyme. aatbio.comsciencesnail.com It is the concentration of inhibitor required to reduce the enzyme's activity by half. pharmacologycanada.org A smaller Ki indicates a more potent inhibitor. pharmacologycanada.org

These constants are critical for drug development and for understanding the specificity of an analog for a particular enzyme (e.g., a viral DNA polymerase versus a human DNA polymerase). nih.govacs.org

Elucidation of Enzyme Mechanism through Kinetic Analysis

Kinetic analysis provides a window into the step-by-step mechanism of an enzyme-catalyzed reaction. By measuring reaction rates under varying substrate and analog concentrations, researchers can elucidate how these analogs are processed. For instance, studies on DNA polymerase ε, a key replicative enzyme, have used pre-steady-state kinetics to show that it follows an "induced-fit" mechanism for nucleotide incorporation. 34.237.233 This involves a slow conformational change in the enzyme after it binds both the DNA and the correct incoming nucleotide, which precedes the chemical step of adding the nucleotide to the growing DNA chain. 34.237.233

Such kinetic studies can reveal:

Substrate Specificity: Determining how efficiently different analogs are phosphorylated by kinases (like thymidine kinase) or incorporated by polymerases. acs.orgwikipedia.org For example, the antiviral activity of some analogs, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine, is due to their selective phosphorylation by viral thymidine kinase. nih.gov

Mechanism of Inhibition: By analyzing how an analog affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax), the mode of inhibition (e.g., competitive, non-competitive) can be determined. This information is crucial for understanding how an analog interferes with the enzyme's normal function. acs.org For example, studies with mitochondrial thymidine kinase 2 (TK2) revealed that while thymidine analogs strongly inhibited the phosphorylation of thymidine, they surprisingly stimulated the phosphorylation of deoxycytidine by helping to release a feedback inhibitor from the enzyme. nih.govnih.gov

These detailed mechanistic insights are fundamental to refining the design of nucleoside analogs for use as research probes and therapeutic agents. tandfonline.comfrontiersin.orgscienceopen.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools that allow researchers to investigate the behavior of molecules and their interactions at an atomic level. These methods are instrumental in predicting how a ligand, such as (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, might interact with a biological target, the stability of such interactions, and the electronic properties that govern its reactivity.

Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, docking studies would be employed to predict its binding mode within the active site of a potential protein target.

The process involves computationally placing the 3D structure of the compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for various poses, with the lowest energy scores indicating more favorable interactions. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For instance, the carbomethoxyvinyl group and the deoxyuridine moiety would be assessed for their potential to form specific hydrogen bonds or engage in favorable van der Waals contacts.

Table 1: Hypothetical Docking Study Parameters for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine

| Parameter | Description | Example Value/Software |

|---|---|---|

| Ligand Preparation | 3D structure generation and energy minimization of the compound. | ChemDraw, Avogadro |

| Protein Preparation | Retrieval of 3D structure from Protein Data Bank (PDB), removal of water, addition of hydrogens. | PDB ID: XXXX |

| Docking Software | Program used to perform the docking calculations. | AutoDock, Glide, GOLD |

| Search Algorithm | Method used to explore the conformational space of the ligand. | Lamarckian Genetic Algorithm |

| Scoring Function | Equation to estimate the binding affinity. | AutoDock Vina Score, GlideScore |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Following docking studies, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose and observation of any conformational changes in both the ligand and the protein upon binding.

An MD simulation of the (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine-protein complex would be run for a specific duration (e.g., nanoseconds to microseconds). The trajectory of the simulation would then be analyzed to determine parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions. The persistence of key intermolecular interactions, like hydrogen bonds, over the simulation time would also be a critical measure of binding stability.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. For (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, these calculations can provide insights into its reactivity, electrostatic potential, and the energies of its molecular orbitals (HOMO and LUMO).

Methods like Density Functional Theory (DFT) would be employed to calculate properties such as the molecular electrostatic potential (MEP) map, which indicates the regions of the molecule that are electron-rich or electron-poor and are likely to be involved in electrostatic interactions. The energies of the HOMO and LUMO can help in understanding the molecule's ability to donate or accept electrons, which is crucial for its chemical reactivity and potential to engage in covalent interactions.

Protein Target Identification Methodologies

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action. Chemical proteomics approaches are at the forefront of this endeavor.

Affinity-Based Protein Profiling (ABPP) in Proteomics

Affinity-Based Protein Profiling (ABPP) is a powerful strategy used to identify the protein targets of a small molecule in a complex proteome. rsc.org This technique typically involves designing and synthesizing a chemical probe based on the structure of the compound of interest. rsc.org

For (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, an ABPP probe would be created by attaching a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) and a reactive group to the parent molecule, while aiming to preserve its original biological activity. This probe is then incubated with a cell lysate or live cells. The reactive group forms a covalent bond with the active sites of target proteins. The tagged proteins can then be enriched (e.g., using streptavidin beads for a biotin tag) and subsequently identified by mass spectrometry.

Compound-Centric Chemical Proteomics (CCCP) for Target Validation

Compound-Centric Chemical Proteomics (CCCP) is another valuable approach for identifying the protein targets of a small molecule. nih.gov In a typical CCCP experiment, the compound of interest is immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix.

This matrix, featuring (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine as the bait, would be incubated with a cell lysate. Proteins that have an affinity for the compound will bind to the beads. After washing away non-specific binders, the specifically bound proteins are eluted and identified using mass spectrometry. This method is particularly useful for validating potential targets identified through other means and for discovering novel interactors. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine |

| Biotin |

Structural Biology Techniques (e.g., X-ray Crystallography of Enzyme-Ligand Complexes)

Structural biology provides a powerful lens to understand the intricate interactions between a ligand, such as (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine, and its biological target at an atomic level. Among the premier techniques in this field is X-ray crystallography, which can elucidate the three-dimensional structure of an enzyme-ligand complex, offering critical insights into the mechanism of inhibition and paving the way for rational drug design.

While a specific crystal structure of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine bound to its target enzyme, thymidylate synthase (TS), is not publicly available, a wealth of information can be gleaned from the numerous crystallographic studies of TS in complex with other inhibitors and substrate analogs. nih.govmdpi.comnih.gov Thymidylate synthase is a crucial enzyme for DNA synthesis, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP). wikipedia.orgproteopedia.org Its inhibition leads to the depletion of dTMP, causing "thymineless death" in rapidly dividing cells, which makes it a key target in cancer chemotherapy. nih.govproteopedia.org

The binding of inhibitors to thymidylate synthase can induce significant conformational changes in the enzyme. nih.gov Structural analyses have revealed that human TS can exist in both active and inactive conformations, and the transition between these states can be influenced by the binding of ligands to the active site or even to allosteric sites at the dimer interface. mdpi.comnih.gov

To illustrate the principles of how X-ray crystallography can define the binding of a 5-substituted 2'-deoxyuridine (B118206) analog to an enzyme, we can examine the crystal structure of the closely related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine. nih.govnih.gov This analysis allows for a well-founded hypothesis regarding the binding mode of (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine.

The crystallographic data for (E)-5-(2-bromovinyl)-2'-deoxyuridine reveals key conformational features that are likely shared with (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine. nih.govnih.gov The ribofuranose ring adopts a C(3')-exo conformation, and the glycosidic bond torsion angle is in the anti range, similar to that of the natural substrate. nih.govnih.gov Such data is pivotal for understanding the precise orientation of the inhibitor within the enzyme's active site.

| Parameter | Value |

|---|---|

| Space Group | P2(1) |

| a (Å) | 12.976(1) |

| b (Å) | 4.800(1) |

| c (Å) | 20.385(2) |

| β (°) | 96.88(1) |

| Z | 2 |

| Resolution (Å) | Not Reported |

| R-factor | 0.053 |

This table is based on the crystallographic data for a closely related compound and is presented for illustrative purposes. nih.govnih.gov

Furthermore, numerous crystal structures of thymidylate synthase in complex with various ligands have been deposited in the Protein Data Bank (PDB), providing a detailed map of the active site. These structures consistently show a covalent bond forming between a cysteine residue in the active site and the 6-position of the uracil ring of the substrate or inhibitor. wikipedia.org The 5-substituent of the uracil ring, in this case, the (E)-2-carbomethoxyvinyl group, would be positioned in a pocket that can be analyzed for specific interactions.

| PDB ID | Description | Resolution (Å) |

|---|---|---|

| 1YPV | Human thymidylate synthase | - |

| 1JU6 | Human thymidylate synthase in complex with dUMP and raltitrexed | - |

| 2RDA | Human thymidylate synthase in complex with FdUMP and a folate analog | - |

| 6QXG | Human thymidylate synthase in complex with FdUMP | - |

This table provides examples of PDB entries for human thymidylate synthase, which serve as a basis for comparative structural analysis. wikipedia.orgacs.org

Conclusion and Future Perspectives in Academic Research

Synthesis of Key Research Findings and Mechanistic Insights

Direct experimental data on (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine is scarce in publicly available literature. However, a robust mechanistic framework can be inferred from extensive research on its close structural analogs, primarily the 5-halovinyl derivatives like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU).

The defining characteristic and the basis for the selective antiviral activity of these compounds is their interaction with viral enzymes. nih.gov The proposed mechanism of action for (E)-5-(2-carbomethoxyvinyl)-2'-deoxyuridine would likely proceed through the following steps:

Selective Phosphorylation: The compound is expected to act as a substrate for herpesvirus-encoded thymidine (B127349) kinase (TK). nih.govnih.gov This viral enzyme is significantly more efficient at phosphorylating these analogs than its cellular counterparts. This preferential phosphorylation in infected cells is the primary determinant of the drug's selectivity. nih.gov

Conversion to Triphosphate: Following the initial monophosphorylation by viral TK, cellular kinases would further phosphorylate the molecule to its diphosphate (B83284) and ultimately its active 5'-triphosphate form. nih.gov

Inhibition of Viral DNA Polymerase: The resulting triphosphate analog would then interfere with viral DNA synthesis. It can act as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. nih.gov It may also serve as an alternative substrate, leading to its incorporation into the growing viral DNA chain. nih.govnih.gov